molecular formula C11H14N2S B12881536 1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione

1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione

Cat. No.: B12881536
M. Wt: 206.31 g/mol
InChI Key: UZVREMADMXQCNW-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-methylbenzaldehyde with a suitable thiol reagent under acidic conditions to form the thione ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The amino and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-dione: Known for its biological activity and used in various medicinal applications.

    Prolinol: A pyrrolidine derivative with hydroxyl groups, used in asymmetric synthesis.

Uniqueness: 1-(4-Amino-2-methylphenyl)pyrrolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a thione ring makes it a versatile compound for various applications, distinguishing it from other pyrrolidine derivatives.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(4-amino-2-methylphenyl)pyrrolidine-2-thione

InChI

InChI=1S/C11H14N2S/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3

InChI Key

UZVREMADMXQCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2=S

Origin of Product

United States

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